molecular formula C11H15NO2S B13300174 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one

Cat. No.: B13300174
M. Wt: 225.31 g/mol
InChI Key: NHGBKLVHISGGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl group and linked to a thiophen-3-yl acetyl group. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol (exact mass: 225.0824).

While direct experimental data (e.g., melting point, bioactivity) for this compound are absent in the provided evidence, its structural analogues and synthesis pathways offer insights into its properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)-1-thiophen-3-ylethanone

InChI

InChI=1S/C11H15NO2S/c1-8-5-14-6-10(12-8)4-11(13)9-2-3-15-7-9/h2-3,7-8,10,12H,4-6H2,1H3

InChI Key

NHGBKLVHISGGDC-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling of the Rings: The final step involves coupling the methylated morpholine ring with the thiophene ring through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Heterocycles

1-[(2S)-2-Methylmorpholin-4-yl]-2-(thiophen-3-yl)ethan-1-one (WCB)
  • Core Structure : Morpholine-thiophene.
  • Substituents : Methyl group at the 2-position of morpholine (stereospecific S-configuration).
  • Molecular Formula: C₁₁H₁₅NO₂S.
  • Key Features: The stereochemistry at the morpholine ring may affect interactions with chiral biological targets. No bioactivity data reported .
2-(5-Methylmorpholin-3-YL)-1-(1,3-thiazol-2-YL)ethan-1-one
  • Core Structure : Morpholine-thiazole.
  • Substituents : Thiazole-2-yl replaces thiophen-3-yl.
  • Molecular Formula : C₁₀H₁₄N₂O₂S.
  • Key Features: Thiazole’s nitrogen and sulfur atoms may enhance hydrogen bonding and metal coordination compared to thiophene. No reported bioactivity .
2-(Thiophen-3-yl)quinoline (3ka)
  • Core Structure: Quinoline-thiophene.
  • Substituents: Quinoline replaces morpholine.
  • Molecular Formula : C₁₃H₉NS.
  • Physical Properties : Melting point 123–124°C .

Analogues with Functional Group Variations

1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i)
  • Core Structure : Quinazoline-triazole.
  • Substituents : Chlorophenyl, thioether linkage.
  • Molecular Formula : C₂₂H₁₇ClFN₇OS.
  • Physical Properties : Melting point 99–100°C , yield 82%.
  • Bioactivity : Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans .
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8)
  • Core Structure : Benzo[b]thiophene-chalcone.
  • Substituents : Trimethoxy phenyl, fluorophenyl.
  • Molecular Formula : C₂₆H₂₂FO₄S.
  • Key Features: Methoxy groups enhance solubility; fluorine may improve metabolic stability. No bioactivity reported .

Biological Activity

2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one is a synthetic organic compound that features a unique structural composition, including a morpholine ring and a thiophene moiety. This combination of functional groups suggests potential biological activities, particularly in pharmacology. The understanding of its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one is C11H15NO2SC_{11}H_{15}NO_2S, with a molecular weight of 225.31 g/mol. The compound's structure can be represented as follows:

SMILES CC1(CNC(C1)C(=O)C2=CC=CS2)=O\text{SMILES }CC1(CNC(C1)C(=O)C2=CC=CS2)=O

This structure highlights the presence of nitrogen and sulfur heteroatoms, which are known to influence the compound's reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds containing thiophene and morpholine rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives are frequently studied for their potential as antimicrobial agents. The presence of the morpholine moiety may enhance activity against various pathogens by interacting with microbial enzymes or receptors .
  • Anticancer Properties : Some studies have suggested that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, compounds structurally related to this compound have shown efficacy in targeting cancer pathways .
  • Anti-inflammatory Effects : The compound may also serve as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation. Inhibition of mPGES-1 has been linked to reduced production of pro-inflammatory mediators, making it a target for anti-inflammatory drug development .

Antimicrobial Studies

In vitro studies have demonstrated that derivatives similar to 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiophene-containing compounds were shown to exhibit low micromolar inhibitory concentrations against multi-drug resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

Anticancer Activity

A study focusing on structurally related compounds indicated that they could induce G0/G1 phase cell cycle arrest in A549 lung cancer cell lines, suggesting potential anticancer properties. The most promising candidates from this research demonstrated IC50 values in the low micromolar range, indicating their potency as anticancer agents .

Inhibition of mPGES-1

Research has highlighted the importance of mPGES-1 as a therapeutic target in inflammation and cancer. Compounds designed to inhibit this enzyme showed selective activity, affecting only the pathological upregulation of prostaglandin E2 (PGE2), which is implicated in various inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(5-Methylmorpholin-3-YL)-1-(oxolan-2-YL)ethan-1-oneContains an oxolane ringExhibits different reactivity due to ring structure
2-(5-Methylmorpholin-3-YL)-1-(thiophen-2-YL)ethan-1-oneFeatures a thiophene ringMay show distinct biological activity compared to thiazole derivatives
2-(5-Methylmorpholin-3-YL)-1-(oxazolidin-2-YL)ethan-1-oneContains an oxazolidine ringPotentially different pharmacological properties due to oxygen heteroatom

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(5-Methylmorpholin-3-YL)-1-(thiophen-3-YL)ethan-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Critical parameters include:

  • Reaction Atmosphere : Use of nitrogen to prevent oxidation of thiophene or morpholine moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for heterocyclic intermediates .
  • Temperature Control : Optimal yields are achieved at 60–80°C for morpholine ring formation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiophene-3-carbaldehyde, morpholine derivative65–70≥95%
2Acetylation under N₂80–85≥98%

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the morpholine ring (bond angles: 109.5° for sp³ hybridized N) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 266.3) .

Advanced Research Questions

Q. What strategies optimize reaction pathways to minimize by-products?

  • Methodological Answer :

  • Catalytic Optimization : Use Pd/C or Cu(I) catalysts to accelerate cyclization and reduce side reactions .
  • By-Product Analysis : LC-MS to identify impurities (e.g., dimerization products or oxidized thiophene derivatives) .
    • Data Contradictions : reports higher yields under nitrogen, while notes solvent polarity as a dominant factor. Resolve via factorial design experiments .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding to kinase domains (thiophene as a π-π stacking moiety) .
  • Enzyme Assays : Test inhibitory activity against COX-2 (IC₅₀ values) or cancer cell lines (e.g., MTT assay on HeLa cells) .
    • Key Findings :
TargetAssay TypeIC₅₀ (µM)Reference
COX-2Fluorescence12.3 ± 1.2
HeLa CellsMTT8.7 ± 0.9

Q. How to address discrepancies in reported bioactivity data?

  • Methodological Answer :

  • Batch Purity : Verify via HPLC (e.g., >98% purity reduces false positives) .
  • Cell Line Variability : Compare results across multiple lines (e.g., A549 vs. MCF-7) .
    • Case Study : reports anti-inflammatory activity, while emphasizes anticancer effects. Cross-validate using dual-assay protocols .

Q. What are the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor via LC-MS for breakdown products (e.g., morpholine ring cleavage) .
  • Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC₅₀ values) .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature?

  • Methodological Answer :

  • pH Range : Test stability at pH 2–10 (simulate gastric/intestinal environments) .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C for thermal stability) .

Q. What computational methods predict physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 2.1) .
  • Solubility : COSMO-RS for aqueous solubility (0.5 mg/mL at 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.